molecular formula C16H14FN3O B11768531 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B11768531
M. Wt: 283.30 g/mol
InChI Key: BUQNBZIOQDZGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used in the treatment of seizure disorders.

Uniqueness

3-Amino-5-(3-fluorophenyl)-9-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its binding affinity to certain receptors and improve its therapeutic profile.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-amino-5-(3-fluorophenyl)-9-methyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14FN3O/c1-9-4-2-7-12-13(9)20-16(21)15(18)19-14(12)10-5-3-6-11(17)8-10/h2-8,15H,18H2,1H3,(H,20,21)

InChI Key

BUQNBZIOQDZGEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(C(=O)N2)N)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.